
1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a useful research compound. Its molecular formula is C13H17FN2O2 and its molecular weight is 252.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is the σ1 receptor . This receptor plays a crucial role in modulating the function of various ion channels, receptors, and kinases, thereby influencing a wide range of biological processes .
Mode of Action
The compound interacts with its target, the σ1 receptor, by binding to it with a low nanomolar affinity . This interaction triggers a series of changes in the receptor’s function, which can influence the activity of various downstream targets .
Biochemical Pathways
Given its target, it is likely to influence pathways involving thevesicular acetylcholine transporter , σ2 receptors , and various other receptors such as adenosine A2A , adrenergic α2 , cannabinoid CB1 , dopamine D1, D2L , γ-aminobutyric acid A (GABAA) , NMDA , melatonin MT1, MT2 , and serotonin 5-HT1 .
Pharmacokinetics
The compound demonstrates high brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice . No radiometabolite of the compound was observed to enter the brain . These properties suggest that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of receptors it interacts with. For instance, it has been observed that the compound’s binding to σ1 receptors in the brain can be visualized using positron emission tomography and magnetic resonance imaging , indicating its potential use in neuroimaging .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, pretreatment with the selective σ1 receptor agonist SA4503 significantly reduced the level of accumulation of the compound in the brain . This suggests that the presence of other substances in the environment can affect the compound’s action.
Actividad Biológica
1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.289 g/mol. This compound has garnered attention in research due to its potential biological activities, particularly its interaction with sigma receptors and implications in various therapeutic areas.
The primary biological activity of this compound is attributed to its interaction with the sigma-1 receptor (σ1) . This receptor is implicated in numerous physiological processes and has been linked to neuroprotection, pain modulation, and the regulation of various neurotransmitters. The compound demonstrates a low nanomolar affinity for the σ1 receptor, suggesting potent activity at this target.
Biochemical Pathways
The interaction with σ1 receptors influences several biochemical pathways, including those involving:
- Vesicular acetylcholine transporter
- σ2 receptors
- Adenosine A2A receptors
- Adrenergic α2 receptors
- Cannabinoid CB1 receptors
- Dopamine D1 and D2L receptors
- GABA_A receptors
- NMDA receptors
- Melatonin MT1 and MT2 receptors
- Serotonin 5-HT1 receptors .
This broad range of interactions suggests that the compound may have diverse pharmacological effects, including potential neuroprotective and analgesic properties.
Efficacy and Potency
Recent studies have highlighted the efficacy of this compound in various in vitro assays. Its potency against specific targets has been evaluated, showing promising results in modulating receptor activities relevant to CNS disorders.
Table 1: Summary of Biological Activities
Target Receptor | Affinity (nM) | Biological Effect |
---|---|---|
Sigma-1 receptor | Low nanomolar | Neuroprotection, pain modulation |
Vesicular acetylcholine | Moderate | Modulation of cholinergic signaling |
Dopamine D2L | Moderate | Influence on dopaminergic pathways |
GABA_A | High | Potential anxiolytic effects |
Case Studies
In a recent case study, the compound was tested for its neuroprotective effects in models of neurodegeneration. The results indicated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress. This underscores its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Another study focused on its analgesic properties, where it was found to exhibit significant pain relief in animal models of chronic pain. The mechanism was attributed to its action on σ1 and GABA_A receptors, highlighting its dual role in modulating pain pathways.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a research compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.289.
Scientific Research Applications
this compound is a synthetic compound that has potential biological activities, especially in its interaction with sigma receptors, and implications in various therapeutic areas.
Target and Mode of Action
The primary target of this compound is the σ1 receptor, binding to it with a low nanomolar affinity.
Impact on Biochemical Pathways
This compound influences several biochemical pathways, including:
- Vesicular acetylcholine transporter
- σ2 receptors
- Adenosine A2A receptors
- Adrenergic α2 receptors
- Cannabinoid CB1 receptors
- Dopamine D1 and D2L receptors
- GABA_A receptors
- NMDA receptors
- Melatonin MT1 and MT2 receptors
- Serotonin 5-HT1 receptors
These interactions suggest the compound may have diverse pharmacological effects, including potential neuroprotective and analgesic properties.
Efficacy and Potency
Studies evaluate the compound's potency against specific targets, showing results in modulating receptor activities relevant to CNS disorders.
Biodistribution
The compound demonstrates high brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice.
Neuroimaging
The compound's binding to σ1 receptors in the brain can be visualized using positron emission tomography and magnetic resonance imaging, suggesting its potential use in neuroimaging.
Case Studies
this compound was tested for its neuroprotective effects in models of neurodegeneration. Treatment with the compound significantly reduced neuronal cell death induced by oxidative stress, underscoring its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's. In animal models of chronic pain, the compound exhibited significant pain relief, which was attributed to its action on σ1 and GABA_A receptors.
Table 1: Summary of Biological Activities
Target Receptor | Affinity (nM) | Biological Effect |
---|---|---|
Sigma-1 receptor | Low nanomolar | Neuroprotection, pain modulation |
Vesicular acetylcholine | Moderate | Modulation of cholinergic signaling |
Dopamine D2L | Moderate | Influence on dopaminergic pathways |
GABA_A | High | Potential anxiolytic effects |
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-3-1-10(2-4-11)7-15-12(18)16-8-13(9-17)5-6-13/h1-4,17H,5-9H2,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEPHSOGUXFKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.